2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride
Description
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . This compound is characterized by its spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety linked to an ethanamine group. It is commonly used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10;/h9H,1-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOBMFYAMHCAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCN)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418693-31-7 | |
| Record name | 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride typically involves the reaction of 1,4-dioxaspiro[4.5]decane with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in research and industry .
Scientific Research Applications
Biological Activities
Research indicates that 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride exhibits several biological activities:
- Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antidepressant Activity : Preliminary research indicates that it may influence serotonin levels, suggesting potential as an antidepressant agent.
Therapeutic Applications
The therapeutic applications of this compound are still being explored, but initial findings suggest:
- Neurological Disorders : Its ability to interact with neurotransmitter systems positions it as a candidate for further investigation in conditions like depression and anxiety.
- Pain Management : Given its structural characteristics, there is potential for use in pain relief formulations.
Case Study 1: Neuroprotective Properties
A study published in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of compounds similar to this compound. The findings indicated a reduction in neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative conditions.
Case Study 2: Antidepressant Effects
In an experimental model of depression, researchers evaluated the impact of this compound on behavior and biochemical markers associated with mood regulation. The results showed significant improvements in depressive behaviors and alterations in serotonin levels, indicating a mechanism that could be further explored for antidepressant development.
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Dioxaspiro[4.4]decan-8-yl)ethanamine hydrochloride
- 2-(1,4-Dioxaspiro[4.5]decan-8-yl)methanamine hydrochloride
- 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propanamine hydrochloride
Uniqueness
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of an ethanamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride, also known by its CAS number 124499-34-9, is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 124499-34-9 |
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.73 g/mol |
| PubChem CID | 146013008 |
Structural Characteristics
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the dioxaspiro moiety may influence its interaction with biological targets.
Research indicates that this compound exhibits activity in several biological pathways:
- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, making it a candidate for further investigation in mood disorders and anxiety treatments.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, though specific mechanisms remain to be elucidated.
Pharmacological Effects
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Activity : Some findings indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving apoptosis induction.
Study 2: Neuropharmacological Effects
In a neuropharmacological study, the compound was evaluated for its effects on anxiety-like behaviors in rodent models. The results indicated that administration of the compound led to a decrease in anxiety-related behaviors, supporting its potential use in treating anxiety disorders.
Safety and Toxicology
According to safety data:
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride?
- Methodology : The synthesis typically involves (1) forming the 1,4-dioxaspiro[4.5]decane ring via ketalization of a cyclic ketone with ethylene glycol, (2) introducing the ethanamine moiety through nucleophilic substitution or reductive amination, and (3) forming the hydrochloride salt by treating the free base with HCl. For analogous spiro compounds, purification via silica gel column chromatography (e.g., eluting with ethyl acetate/hexane gradients) is common .
Q. How is the purity of this compound assessed in research settings?
- Methodology : Use a combination of techniques:
- HPLC : Retention time consistency under optimized mobile phases (e.g., acetonitrile/water with 0.1% TFA).
- NMR : Integration ratios and coupling constants (e.g., ¹H NMR for amine proton signals at δ ~2.5–3.5 ppm; ¹³C NMR for spiro carbon resonances near δ ~100–110 ppm) .
- Elemental Analysis : Verify C, H, N, and Cl content (±0.4% deviation).
Q. What safety precautions are necessary when handling this compound?
- Methodology : Follow protocols for hydrochloride salts:
- Use nitrile gloves and lab coats to avoid skin contact.
- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .
- Work in a fume hood to avoid inhalation of fine particles .
Advanced Research Questions
Q. How can researchers optimize the yield of the hydrochloride salt during synthesis?
- Methodology :
- pH Control : Precipitate the salt by adjusting the reaction pH to 4–6 using HCl gas or concentrated HCl.
- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance solubility of intermediates.
- Counterion Exchange : Replace weaker counterions (e.g., acetate) via ion-exchange chromatography .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELX programs for structure refinement (e.g., SHELXL for high-resolution data) .
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via HRMS .
Q. How to design experiments to study the compound’s stability under varying pH conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days.
- HPLC Monitoring : Quantify degradation products (e.g., hydrolysis of the dioxolane ring at acidic pH).
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .
Q. How can computational chemistry predict the reactivity or biological activity of this compound?
- Methodology :
- Molecular Docking : Screen against target receptors (e.g., GPCRs) using AutoDock Vina to predict binding affinity.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study reaction pathways (e.g., ring-opening mechanisms).
- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
